

Balanol Inhibition Profile Against Protein Kinases

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Balanol

CAS No.: 63590-19-2

Cat. No.: S520405

[Get Quote](#)

The following table summarizes the binding affinity (Kd) of **balanol** and its fluorinated analogues for PKA and PKC ϵ , providing a quantitative measure of inhibition potency. A lower Kd value indicates stronger binding and greater inhibitory potency [1].

Protein Kinase	(-)-balanol (Kd in nM)	(5S)-F Analogue (Kd in nM)
PKA	(5.9 μ m 0.5)	(6.4 μ m 0.1)
PKC ϵ	(0.73 μ m 0.06)	(0.4 μ m 0.02)

Balanol exhibits high potency, particularly against PKC ϵ [2] [1] [3]. The (5S)-fluorinated analogue shows a slight improvement in both potency and selectivity for PKC ϵ over PKA [1]. Beyond PKA and PKC, studies on purified enzymes have shown that **balanol** can also inhibit other kinases like **PhK**, **p34cdc2**, and **CaMKII**, though with less potency, demonstrating its broad but variable activity across the serine/threonine kinase subfamily [2].

Experimental Protocols for Profiling

The key experimental methodologies used to generate kinase inhibition data are crucial for interpreting results.

- **Radiometric Filter-Binding Assay (HotSpot):** This standard functional assay directly measures kinase catalytic activity. It uses ^{33}P -labelled ATP; the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured to quantify kinase activity inhibition [4] [5].
- **Competitive Binding Assay:** This method measures the ability of a compound to displace a immobilized ligand from the kinase's ATP-binding pocket. It detects binding but does not directly confirm functional inhibition of enzyme activity [4].
- **Cellular Assays:** Investigate inhibitor efficacy in intact cells. For **balanol**, a common method involves transfection with a cAMP response element (CRE)-luciferase reporter gene. Inhibition of endogenous PKA is measured by a reduction in forskolin-induced luciferase activity, confirming cell permeability and biological activity [3].

Commercial Kinase Profiling Services

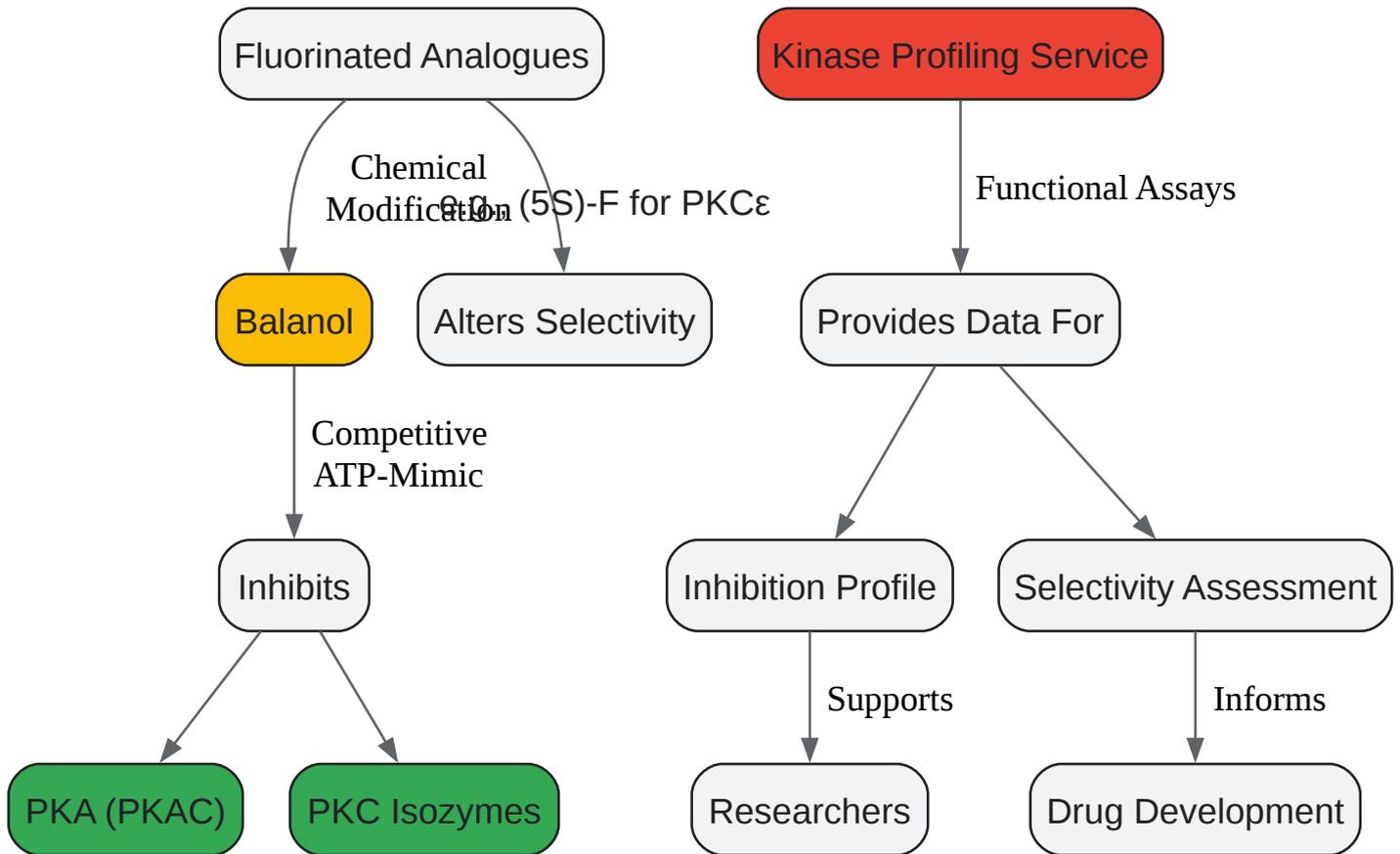
For comprehensive selectivity screening, specialized contract research organizations offer extensive kinase profiling services. Here is a comparison of a leading service provider:

Service Feature	Description
Provider	Reaction Biology [5]
Assay Format	HotSpot (radiometric, filter-binding) and ^{33}P anQinase (radiometric, scintillation counting) [5]
Kinase Panel Size	700+ kinases, largest in the industry [5]
Screening Options	Selectivity panels run on a bi-weekly/monthly schedule; specialty mutant kinase panels available on-demand [5]
Data Output	IC_{50} values and % enzyme activity; data is highly reproducible ($R^2 > 0.9$ in independent experiments) [5]

These services are valuable for obtaining accurate IC_{50} values across a large portion of the kinome, which is crucial for assessing selectivity and off-target effects during drug optimization [4] [5].

Balanol's Research Context Diagram

The following diagram illustrates the role of **balanol** in kinase research and the process of inhibitor profiling, summarizing the key relationships and workflows discussed.



[Click to download full resolution via product page](#)

Key Considerations for Profile Interpretation

When evaluating **balanol**'s inhibition profile, keep these points in mind:

- **ATP-Competitive Mechanism:** **Balanol** binds to the ATP-binding site [2] [3]. Inhibition is surmountable by increasing ATP concentrations, which is a critical control experiment [2].
- **Cellular Activity vs. In Vitro Data:** **Balanol** and its congeners inhibit PKA and PKC in intact cells, but effective concentrations may be higher than predicted from purified enzyme assays due to factors like cellular uptake and drug partitioning [3].
- **Off-Target Interactions:** Kinase inhibitors often hit seemingly unrelated kinases. Broad profiling is essential, as an average of 42% of off-targets for a given inhibitor can be from a different kinase subfamily [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Exploration of charge states of balanol analogues acting as ... [pmc.ncbi.nlm.nih.gov]
2. Inhibition of Protein Kinases by Balanol: Specificity within ... [sciencedirect.com]
3. Differential and Selective Inhibition of Protein Kinase A ... [sciencedirect.com]
4. Comprehensive assay of kinase catalytic activity reveals ... [pmc.ncbi.nlm.nih.gov]
5. Kinase Panel Screening and Profiling Service [reactionbiology.com]

To cite this document: Smolecule. [Balanol Inhibition Profile Against Protein Kinases]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520405#balanol-inhibition-profile-kinase-panel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com